molecular formula C7H8N2O3S B2488268 Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate CAS No. 33081-13-9

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B2488268
CAS RN: 33081-13-9
M. Wt: 200.21
InChI Key: JVYCZFNVBNNJAC-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative that has gained attention in scientific research for its potential therapeutic properties. The compound is synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Chemical Properties

  • Modification for Analgesic Properties : Methylation of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus, a process similar to the modification of Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate, was studied to enhance analgesic properties of certain derivatives (Ukrainets et al., 2015).
  • Thieno[2,3‐d]pyrimidines Synthesis : A method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, akin to the compound of interest, was described, showcasing the versatility of these chemical structures in synthetic chemistry (Santilli et al., 1971).

Antiviral and Antimicrobial Applications

  • Antiviral Activity of Derivatives : Research on 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines, which are structurally related to this compound, revealed slight activity against human cytomegalovirus and herpes simplex virus (Saxena et al., 1988).

Pharmacological and Biological Properties

  • Pyrimido[5,4-d]pyrimidine Derivatives : An improved synthesis of pyrimido[5,4-d]pyrimidine derivatives, which include structures similar to the compound , was explored for their potential biological applications (Inukai et al., 1976).

Novel Synthetic Routes

  • Synthesis of Ethyl 2-Methylthio- Derivatives : Efficient synthetic procedures for ethyl 2-methylthio- and similar pyrimidine-4-carboxylates were reported, highlighting the advancements in synthetic methods for such compounds (Zanatta et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “4-Methyl-2-(methylthio)pyrimidine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the research and development of “Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-12-6(11)4-3-8-7(13-2)9-5(4)10/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYCZFNVBNNJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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